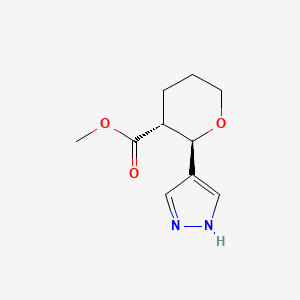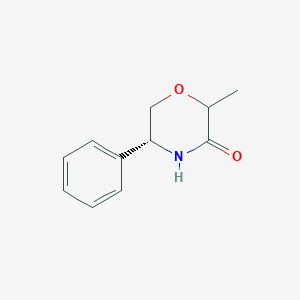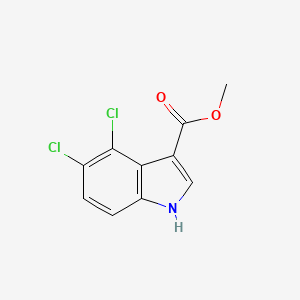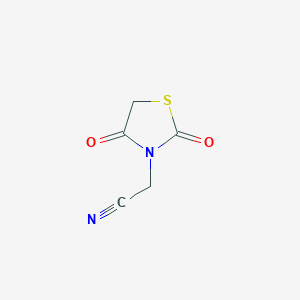
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of phenol, where the hydroxyl group is substituted with a pyridin-2-ylmethoxy group and a chlorine atom at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol typically involves the reaction of 3-chlorophenol with 2-(chloromethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol attacks the chloromethyl group of 2-(chloromethyl)pyridine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-chlorophenol, 2-(chloromethyl)pyridine
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Amino derivatives or thiol derivatives
Applications De Recherche Scientifique
3-Chloro-4-(pyridin-2-ylmethoxy)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential anti-tumor activity, particularly against leukemia and breast cancer cell lines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell growth and survival.
Comparaison Avec Des Composés Similaires
3-Chloro-4-(pyridin-2-ylmethoxy)phenol can be compared with other similar compounds such as:
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid: This derivative has a carboxylic acid group and is used in the synthesis of various pharmaceuticals.
3-Chloro-4-(pyridin-2-ylmethoxy)benzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
3-chloro-4-(pyridin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C12H10ClNO2/c13-11-7-10(15)4-5-12(11)16-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
Clé InChI |
TVWKUENVKRMERR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)



![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)


![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
